molecular formula C19H21FN2O3S B2417470 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide CAS No. 941971-60-4

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide

Cat. No. B2417470
CAS RN: 941971-60-4
M. Wt: 376.45
InChI Key: FOBPVWVTBSMNKC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide are not provided in the search results. The reactivity of a compound is determined by its molecular structure and can be predicted using various chemical theories .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide, the molecular weight is 376.45. Other properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Synthesis of Heterocycles

Compounds with a sulfonyl group, such as N-sulfonyl-1,2,3-triazoles, have been used in the synthesis of heterocyclic compounds like imidazoles and pyrroles . The sulfonyl group plays a crucial role in the formation of these heterocycles.

Photocatalytic Transformations

Sulfonyl fluorides, which are part of the compound’s structure, have been used in photocatalytic transformations. For instance, vinyl fluorosulfates have been transformed into aromatic β-keto sulfonyl fluorides using a photocatalytic process .

Development of Antiviral Agents

Indole derivatives, which share structural similarities with the compound , have shown antiviral activity . This suggests potential for the development of antiviral agents.

Anti-Inflammatory Drugs

Indole derivatives have also been used in the development of anti-inflammatory drugs . This could be another potential application for the compound.

Anticancer Research

Indole derivatives have shown potential in anticancer research . This suggests that the compound could also be explored in this field.

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties . This could indicate potential for the compound in the development of new antimicrobials.

Mechanism of Action

The mechanism of action for N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide is not specified in the search results. The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect.

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-4-19(23)21-16-8-11-18-14(13-16)5-3-12-22(18)26(24,25)17-9-6-15(20)7-10-17/h6-11,13H,2-5,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBPVWVTBSMNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

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